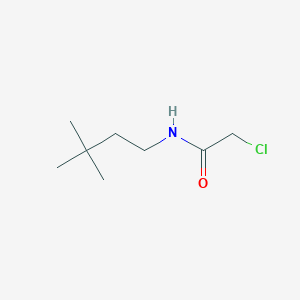
2-chloro-N-(3,3-dimethylbutyl)acetamide
Descripción general
Descripción
2-chloro-N-(3,3-dimethylbutyl)acetamide is a chemical compound with the molecular formula C8H16ClNO . It contains a total of 27 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom . The compound has a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 secondary aliphatic amide .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3,3-dimethylbutyl)acetamide consists of a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 secondary aliphatic amide . The molecule is composed of 27 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(3,3-dimethylbutyl)acetamide are not fully detailed in the search results. The molecular weight of the compound is 177.67 . For comprehensive information on the physical and chemical properties of this compound, please refer to specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Comparative Metabolism in Herbicides
Chloroacetamide herbicides, including acetochlor and butachlor, undergo complex metabolic activation pathways that may involve carcinogenic processes. Studies have examined their metabolism in human and rat liver microsomes, revealing differences in metabolic rates and pathways between species. This research is crucial for understanding the potential human health impacts of these herbicides (Coleman et al., 2000).
Molecular Structure Analysis
Research into the molecular structures of chloroacetamide compounds has provided insights into their chemical properties and potential applications. For example, studies have detailed the crystal structure of certain chloroacetamide derivatives, exploring their hydrogen bonding and molecular orientations, which are essential for designing more effective and safer agrochemicals (Helliwell et al., 2011).
Development of Potential Pesticides
Several N-derivatives of chloroacetamides have been characterized by X-ray powder diffraction, highlighting their promise as potential pesticides. This research contributes to the development of new agrochemicals with improved efficacy and lower environmental impacts (Olszewska et al., 2011).
Synthesis and Anticancer Activities
Studies have also focused on synthesizing new chloroacetamide derivatives and evaluating their anticancer activities. By modifying the chemical structure, researchers aim to develop compounds with significant anticancer properties, opening new avenues for cancer treatment (Duran & Demirayak, 2012).
Anti-Inflammatory and Analgesic Activities
Research into 2-(substituted phenoxy) acetamide derivatives has shown potential anticancer, anti-inflammatory, and analgesic activities. This suggests that chloroacetamide derivatives could serve as the basis for new drugs targeting various conditions, further demonstrating the versatility of these compounds in medicinal chemistry (Rani et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-(3,3-dimethylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-8(2,3)4-5-10-7(11)6-9/h4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSMYYDTXPAMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,3-dimethylbutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole](/img/structure/B1424959.png)
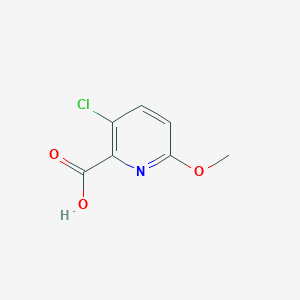
![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)
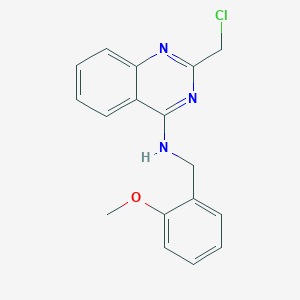
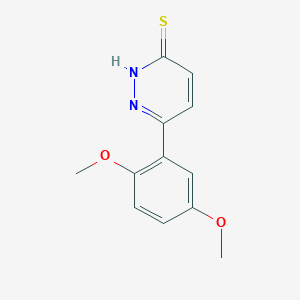
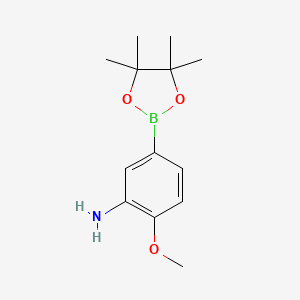
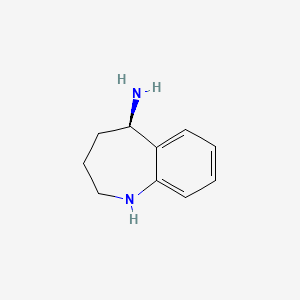
![4-[(5-Chloropyridin-2-yl)oxy]benzoic acid](/img/structure/B1424968.png)
![[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424969.png)
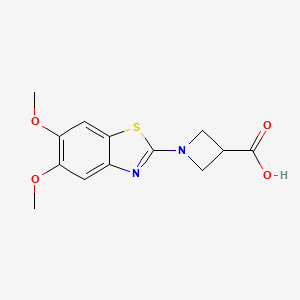
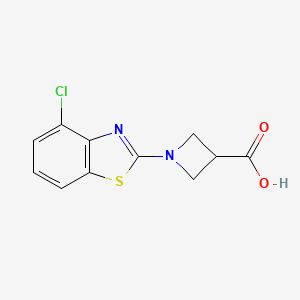
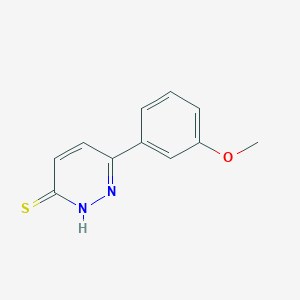
![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B1424979.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)